N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))(3-(trifluoromethyl)phenyl)formamide
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Overview
Description
N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))(3-(trifluoromethyl)phenyl)formamide is a useful research compound. Its molecular formula is C19H16F3N3O2 and its molecular weight is 375.351. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
- The compound undergoes various chemical reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of specific formamides. These reactions have been studied using techniques like HPLC/MS (Ledenyova et al., 2018).
Polarographic Behavior
- Studies on the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives have been conducted, revealing distinct behaviors in acidic and alkaline solutions. This provides insights into the electrochemical properties of such compounds (Ravindranath et al., 1983).
Reaction with Other Chemicals
- Reactions of similar compounds with chemicals like thionyl chloride in different environments (like dimethyl formamide) have been explored, resulting in the formation of various derivatives, indicating its reactivity and potential for synthesis of diverse compounds (Khutova et al., 2013).
Formation of Complexes
- The compound forms complexes with various agents, like Schiff bases, which can be characterized by spectral and thermal methods. These studies contribute to understanding its potential applications in areas like material science and catalysis (Aydın & Dağci, 2012).
Biological Applications
- Some derivatives of this compound have shown potential biological applications, as they were tested for their inhibitory potential against various human recombinant enzymes. This suggests possible applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes (Saeed et al., 2015).
Synthesis of Derivatives
- The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility and potential in organic synthesis (Fadda et al., 2012).
Structural Analysis
- Detailed structural analysis, including X-ray crystallography and dynamic NMR spectroscopy, has been conducted on N-(pyrazol-1-yl) formamide, a compound structurally related to the target compound, providing valuable information about its molecular configuration (Salazar et al., 1993).
Mechanism of Action
Target of Action
The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit alkaline phosphatases to a lesser degree than ecto-5’-nucleotidases
Biochemical Pathways
The compound affects the biochemical pathways associated with the function of alkaline phosphatases and ecto-5’-nucleotidases . These enzymes are involved in various biochemical pathways, including phosphate metabolism and purinergic signaling . By inhibiting these enzymes, the compound can potentially alter these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibitory effects on its target enzymes . By inhibiting these enzymes, the compound can potentially affect various cellular processes regulated by these enzymes.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c1-12-16(18(27)25(24(12)2)15-9-4-3-5-10-15)23-17(26)13-7-6-8-14(11-13)19(20,21)22/h3-11H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIHVSNGKANFOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.